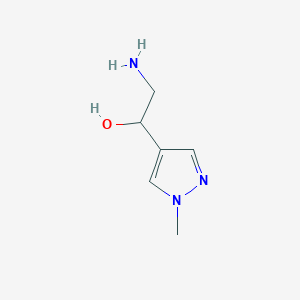
N-metil-2-(2-amino-1,3-tiazol-4-il)acetamida
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide” has been reported. For instance, the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles was achieved by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another example involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Los derivados de 2-aminotiazol se han utilizado como materiales de partida para sintetizar compuestos con propiedades antibacterianas. Muestran papeles terapéuticos prometedores contra cepas multirresistentes a los fármacos. Por ejemplo, ciertos compuestos sintetizados han demostrado un potencial antibacteriano significativo frente a Staphylococcus epidermidis gram-positivo y Pseudomonas aeruginosa gram-negativo, con valores de concentración inhibitoria mínima (MIC) que indican su eficacia .
Aplicaciones antifúngicas
Estos compuestos también exhiben actividades antifúngicas. En estudios comparativos, algunos derivados de 2-aminotiazol han mostrado zonas de inhibición más grandes contra hongos como Candida glabrata y Candida albicans que el fármaco de referencia nistatina, lo que sugiere su potencial como agentes antifúngicos .
Aplicaciones anti-VIH
La versatilidad estructural del 2-aminotiazol permite el desarrollo de análogos con propiedades anti-VIH. La capacidad de unirse a enzimas diana cruciales para el ciclo de vida del VIH hace que estos compuestos sean valiosos en la búsqueda de nuevos tratamientos contra la infección por VIH .
Propiedades antioxidantes
Los compuestos basados en 2-aminotiazol están asociados con actividades antioxidantes. Su capacidad para eliminar los radicales libres los convierte en candidatos para la investigación de tratamientos para enfermedades causadas por el estrés oxidativo .
Actividades antitumorales y citotóxicas
El andamiaje de 2-aminotiazol ha surgido como una estructura prometedora en el descubrimiento de fármacos contra el cáncer. Varios análogos han mostrado una potente y selectiva actividad inhibitoria contra una amplia gama de líneas celulares cancerosas humanas, incluidos los cánceres de mama, leucemia, pulmón, colon, SNC, melanoma, ovario, renal y próstata .
Aplicaciones antiinflamatorias y analgésicas
Debido a su estructura química, los derivados de 2-aminotiazol pueden actuar como agentes antiinflamatorios y analgésicos. Esto los hace útiles en el desarrollo de nuevos medicamentos para tratar el dolor y la inflamación .
Efectos neuroprotectores
Se ha descubierto que los derivados de tiazol juegan un papel en la síntesis de neurotransmisores como la acetilcolina, que es crucial para el funcionamiento normal del sistema nervioso. Esto indica aplicaciones potenciales en la neuroprotección y el tratamiento de trastornos neurológicos .
Actividad antihipertensiva
Se ha informado que algunos derivados de tiazol exhiben actividad antihipertensiva. Esto sugiere que podrían utilizarse en el desarrollo de nuevos fármacos para controlar la presión arterial alta .
Direcciones Futuras
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, future research could focus on the development of new 2-aminothiazole derivatives with potential therapeutic applications .
Mecanismo De Acción
Target of Action
The primary target of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell.
Biochemical Pathways
The inhibition of Biotin Carboxylase by 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide could affect several biochemical pathways. Primarily, it may disrupt the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids. Additionally, it could impact the energy production within the cell, as Biotin Carboxylase is involved in the carboxylation of acetyl-CoA, a key step in the citric acid cycle .
Result of Action
The molecular and cellular effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide’s action would largely depend on its interaction with Biotin Carboxylase. By inhibiting this enzyme, the compound could potentially disrupt fatty acid synthesis and energy production within the cell . This could lead to a variety of downstream effects, including changes in cell growth and proliferation.
Análisis Bioquímico
Biochemical Properties
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and activity, which can lead to changes in cellular processes.
Cellular Effects
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects can have profound implications for cellular function and health.
Molecular Mechanism
The molecular mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can influence gene expression by interacting with DNA or RNA, thereby affecting transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which may include alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Propiedades
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAODOJFVLUMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)
![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)
![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)
![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)



![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)
